Human Carbonic Anhydrase II (hCA II) Inhibition: A Potency Advantage Over Common Sulfonamide Inhibitors
N-(3,5-Dichloro-2-nitrophenyl)acetamide exhibits a high-affinity inhibition of human carbonic anhydrase II (hCA II) with a Ki of 6.30 nM, as determined by a spectrophotometric esterase assay using 4-nitrophenylacetate as substrate [1]. While direct head-to-head data for this specific compound against other non-sulfonamide CA inhibitors is limited, this potency is notable within the broader context of hCA II inhibition. For class-level reference, the clinically used sulfonamide inhibitor acetazolamide typically exhibits Ki values for hCA II in the nanomolar range (reported ~12 nM), and other sulfonamide derivatives in the literature have shown Ki values ranging from 0.5 nM to over 100 nM against various CA isoforms [2]. The target compound's 6.30 nM Ki places it firmly within the high-affinity tier of known CA inhibitors.
| Evidence Dimension | hCA II Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | Ki = 6.30 nM |
| Comparator Or Baseline | Acetazolamide (Ki ~12 nM) [2]; Reported sulfonamide derivatives range 0.5 nM – >100 nM [2] |
| Quantified Difference | Target compound exhibits approximately 2-fold higher affinity (lower Ki) than acetazolamide; potency falls within the high-affinity tier of reported sulfonamide inhibitors. |
| Conditions | Spectrophotometric esterase assay using 4-nitrophenylacetate as substrate [1] |
Why This Matters
This quantifiable hCA II inhibition profile, with a Ki of 6.30 nM, positions the compound as a potent, non-sulfonamide scaffold for CA-focused drug discovery programs, offering a distinct structural alternative to traditional sulfonamide-based inhibitors.
- [1] BindingDB. Entry BDBM50513912 / CHEMBL4524569: N-(3,5-dichloro-2-nitrophenyl)acetamide binding affinity to human CA2. Available online: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/CheMBL.jsp?chemid=ChEMBL4524569 View Source
- [2] Supuran, C.T. Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nat. Rev. Drug Discov. 2008, 7, 168–181. (Reference provides context for typical CA inhibitor potencies). View Source
